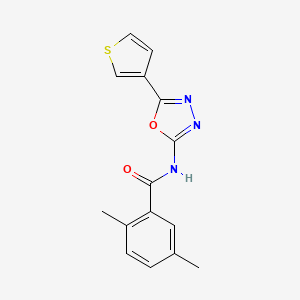

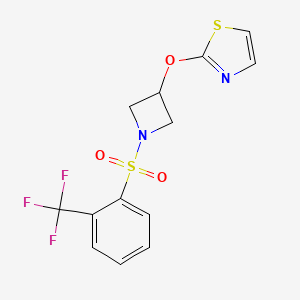

![molecular formula C16H12Cl3NS2 B2695137 7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 320423-90-3](/img/structure/B2695137.png)

7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine (7-Cl-DCBS-DHB) is a synthetic compound with a variety of potential applications in the medical and scientific research fields. 7-Cl-DCBS-DHB is synthesized from a variety of organic compounds, including 2,6-dichlorobenzylsulfanyl chloride and 7-chloro-2,3-dihydro-1,5-benzothiazepine. This compound has been studied for its potential applications in areas such as cancer research, drug delivery, and enzyme inhibition.

科学的研究の応用

Inhibition Properties and Antibacterial Activities

Benzothiazepine derivatives demonstrate a broad spectrum of applications, including as antibacterial, antidepressants, anticonvulsants, antihypertensives, and antifungal agents. A study explored the synthesis of novel tetralone-based benzothiazepine derivatives and their in vitro antibacterial activity along with human carbonic anhydrase isoenzymes I and II inhibitory effects. These compounds showed low nanomolar inhibitory effects on both isoenzymes, indicating their potential in therapeutic applications involving enzyme inhibition (Ceylan et al., 2017).

Modulation of Mitochondrial Ca2+ Homeostasis

Another significant application is in modulating mitochondrial Ca2+ homeostasis. The compound CGP37157, a derivative of benzothiazepine, has been studied for its effect on mitochondrial Na+/Ca2+ exchange in cultured rat dorsal root ganglion neurons. It showed a concentration-dependent decrease in the amplitude of mitochondrion-mediated Ca2+ buffering, indicating its potential role in studying intracellular Ca2+ regulation (Baron & Thayer, 1997).

Pharmacological and Synthetic Profiles

Benzothiazepines have diverse bioactivities, making them significant in drug research. A review highlighted their role as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, calcium channel blockers, among others. The structural diversity of benzothiazepine derivatives enables targeting different families of biological targets, underscoring their utility in the development of new therapeutic agents (Dighe et al., 2015).

Synthetic Methodologies

Research in synthetic chemistry has led to innovative methods for creating benzothiazepine derivatives, including reactions that proceed without metallic conditions or involve novel Bischler-Napieralski-type reactions. These methods provide efficient strategies for the preparation of seven-membered heterocyclic compounds, expanding the toolkit available for drug discovery and development (He et al., 2018; Fu et al., 2005).

特性

IUPAC Name |

7-chloro-4-[(2,6-dichlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NS2/c17-10-4-5-15-14(8-10)20-16(6-7-21-15)22-9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIPWMVBZAEJAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

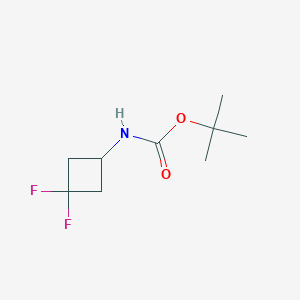

![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)

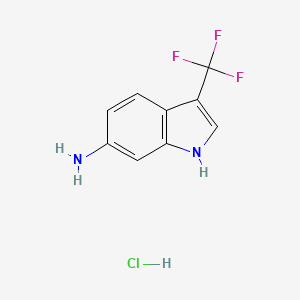

![3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2695063.png)

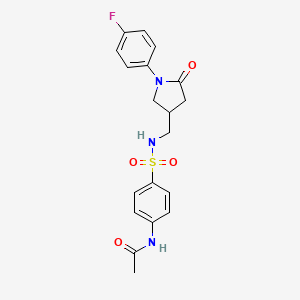

![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)

![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)

![2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2695068.png)

![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![Methyl (E)-4-[[(1R,2R)-2-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]amino]-4-oxobut-2-enoate](/img/structure/B2695075.png)